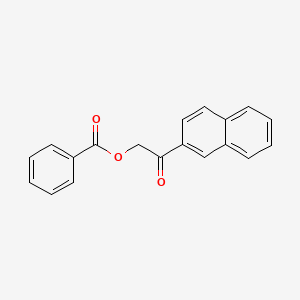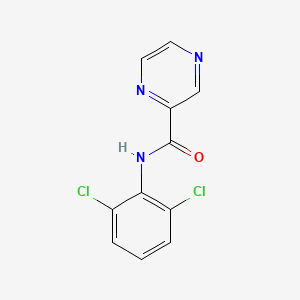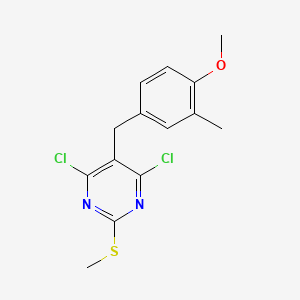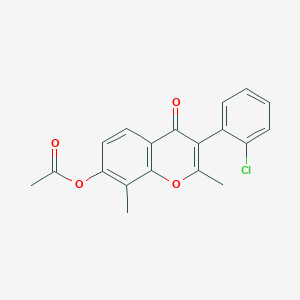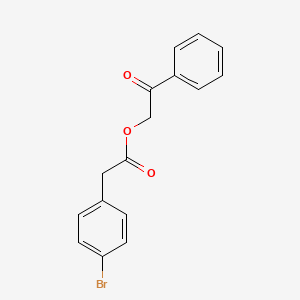
2-oxo-2-phenylethyl (4-bromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylethyl (4-bromophenyl)acetate, also known as bromadol, is a synthetic opioid analgesic that was first synthesized in the late 1970s. It is a potent painkiller that is used in research to study the mechanisms of opioid receptors. Bromadol is structurally similar to fentanyl and has been found to be up to 10,000 times more potent than morphine.
Mécanisme D'action
Bromadol acts on the mu-opioid receptor to produce analgesia, sedation, and respiratory depression. It also activates the delta-opioid receptor, which may contribute to its antidepressant effects. Bromadol has been found to have a longer duration of action than other opioids, which may make it useful in the treatment of chronic pain.
Biochemical and physiological effects:
Bromadol produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has antitussive and antidiarrheal effects. Bromadol has been found to be less likely to cause nausea and vomiting than other opioids, which may make it more tolerable for some patients.
Avantages Et Limitations Des Expériences En Laboratoire
Bromadol has several advantages for use in lab experiments. It is highly potent and has a long duration of action, which allows for the study of opioid receptors over an extended period of time. It also has a high affinity for the delta-opioid receptor, which may make it useful for studying the role of this receptor in mood and emotions. However, 2-oxo-2-phenylethyl (4-bromophenyl)acetate has several limitations, including its potential for abuse and addiction, as well as its potential to cause respiratory depression and other adverse effects.
Orientations Futures
There are several future directions for research on 2-oxo-2-phenylethyl (4-bromophenyl)acetate. One area of interest is the development of new opioid analgesics that are more effective and have fewer side effects than current treatments. Another area of interest is the study of the delta-opioid receptor and its potential role in the treatment of depression and other mood disorders. Finally, there is a need for further research on the safety and efficacy of this compound, particularly in the context of chronic pain management.
Méthodes De Synthèse
The synthesis of 2-oxo-2-phenylethyl (4-bromophenyl)acetate involves the reaction of 4-bromobenzyl cyanide with 2-oxo-2-phenylethyl bromide in the presence of sodium amide. This results in the formation of the intermediate 2-oxo-2-phenylethyl (4-bromobenzyl)amide, which is then converted to this compound through a series of reactions involving acetylation and deprotection.
Applications De Recherche Scientifique
Bromadol has been used in scientific research to study the mechanisms of opioid receptors. It has been found to be a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Bromadol has also been found to have a high affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Propriétés
IUPAC Name |
phenacyl 2-(4-bromophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-8-6-12(7-9-14)10-16(19)20-11-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRGKYYNFAJEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)
![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)
